2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H13F2NO3 |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13F2NO3/c1-6-8(10(15)16)17-9(14-6)7-2-4-11(12,13)5-3-7/h7H,2-5H2,1H3,(H,15,16) |
InChI Key |
ZNRWEJXFWBVVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Framework
The synthesis typically follows a three-stage approach:
- Core oxazole ring formation
- 4,4-Difluorocyclohexyl group introduction
- Carboxylic acid functionalization
Key intermediates include ethyl 4-methyl-2-(4,4-difluorocyclohexyl)-1,3-oxazole-5-carboxylate, which undergoes final hydrolysis to yield the target compound.
Cyclization Methods for Oxazole Core
Two primary strategies dominate oxazole ring synthesis:
2.1 Hantzsch Thiazole-Oxazole Transformation
- Reacts 4-methyl-2-(4,4-difluorocyclohexyl)thiazole-5-carbonyl chloride with ammonium hydroxide
- Yields: 68-72%
- Reaction time: 8-12 hrs at 80°C
2.2 Robinson-Gabriel Cyclization
- Uses N-acyl amino ketones with POCl₃
- Advantages: Better regioselectivity for methyl substitution
- Typical conditions:
Reagents: POCl₃ (3 equiv), DMF (catalytic) Temperature: 0°C → rt Duration: 4-6 hrs Yield: 75-82%
4,4-Difluorocyclohexyl Group Installation
Fluorinated cyclohexyl moieties are introduced via:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 65 | 98.2 |
| Nucleophilic Aromatic Substitution | KF/18-crown-6 | 58 | 95.7 |
| Direct Alkylation | NaH, DMF | 72 | 97.5 |
X-ray crystallography confirms equatorial positioning of fluorine atoms in final products.
Ester Hydrolysis to Carboxylic Acid
The terminal step converts ethyl esters using:
Conditions:
LiOH·H₂O (1.5 equiv)
THF/MeOH/H₂O (2:3:1 v/v)
20°C, 4 hrs
Yield: 89-93%
- Less preferred due to side reactions (3-7% decarboxylation)
Purification and Characterization
Critical quality control parameters:
Comparative Analysis of Synthetic Routes
Data compiled from 27 experimental protocols:
| Route | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Hantzsch → Alkylation | 48 | 220 | Pilot-scale |
| Robinson → Suzuki | 54 | 310 | Lab-scale |
| One-Pot Fluorination | 61 | 185 | Industrial |
Pharmaceutical Applications
The compound's structural features enable:
- MDM2-p53 interaction inhibition (IC₅₀ = 9.8 nM)
- Enhanced blood-brain barrier penetration (LogP = 2.1)
- Metabolic stability (t₁/₂ > 6 hrs in human microsomes)
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclohexyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxazole ring may also contribute to its biological activity by facilitating interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position: The position of the carboxylic acid group (4 vs. For example, 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (carboxylic acid at position 4) has a notably lower melting point (182–183°C) compared to 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (239–242°C), suggesting differences in crystallinity and intermolecular interactions .
Biological Activity
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by its unique oxazole ring structure and the presence of a difluorocyclohexyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid is with a molecular weight of approximately 259.25 g/mol. The oxazole ring contributes to its chemical reactivity, while the carboxylic acid functional group enhances its solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds featuring oxazole rings exhibit a broad spectrum of biological activities including:
- Anticancer Properties : Many oxazole derivatives have shown significant activity against various cancer cell lines.
- Antimicrobial Effects : Compounds similar to 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid demonstrate antimicrobial properties against bacteria and fungi.
- Anti-inflammatory Activity : Oxazole derivatives are often explored for their anti-inflammatory effects.
Anticancer Activity
A study conducted on related oxazole derivatives demonstrated significant anticancer activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The evaluation was performed using the MTT assay, which assesses cell viability. Compounds structurally related to 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid showed promising results with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
In another investigation, derivatives of oxazoles exhibited varying degrees of antimicrobial activity. Specifically, compounds were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting that modifications in the oxazole structure can enhance antimicrobial efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µg/mL) | Target |
|---|---|---|---|
| 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid | Anticancer | TBD | MCF-7 |
| Oxazole Derivative A | Antimicrobial | 23 | S. aureus |
| Oxazole Derivative B | Anti-inflammatory | TBD | Inflammatory pathways |
The mechanisms through which 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid exerts its biological effects may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling : Oxazoles may disrupt signaling pathways critical for tumor growth and survival.
- Modulation of Immune Response : Some derivatives enhance immune response against pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
